N,N'-Diphenylguanidine monohydrochloride
Overview
Description
N,N’-Diphenylguanidine monohydrochloride is a chemical compound with the molecular formula C13H13N3.HCl and a molecular weight of 247.723 g/mol . It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N,N’-Diphenylguanidine monohydrochloride typically involves the reaction of diphenylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the monohydrochloride salt . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the compound.
Chemical Reactions Analysis
N,N’-Diphenylguanidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-Diphenylguanidine monohydrochloride is widely used in scientific research, including:
Chemistry: As a complexing agent for the detection of metals and organic bases.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a dermatological sensitizer and allergen in clinical patch tests.
Mechanism of Action
The mechanism of action of N,N’-Diphenylguanidine monohydrochloride involves its interaction with various molecular targets. In the vulcanization process, it acts as an accelerator by forming complexes with sulfur, facilitating the cross-linking of rubber molecules . In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby affecting their activity .
Comparison with Similar Compounds
N,N’-Diphenylguanidine monohydrochloride can be compared with other guanidine derivatives such as:
1,3-Diphenylguanidine: Similar in structure but lacks the hydrochloride group, making it less soluble in water.
N,N’-Diphenylguanidine monohydrobromide: Similar in structure but contains a bromide ion instead of chloride, which can affect its reactivity and solubility.
N,N’-Diphenylguanidine sulfate: Contains a sulfate group, which can influence its chemical properties and applications.
N,N’-Diphenylguanidine monohydrochloride is unique due to its specific solubility and reactivity properties, making it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
[amino(anilino)methylidene]-phenylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.ClH/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H3,14,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDHGYYAGIASNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=[NH+]C2=CC=CC=C2)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
102-06-7 (Parent) | |
Record name | Guanidine, N,N'-diphenyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024245270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Guanidine, N,N'-diphenyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
52392-53-7, 24245-27-0 | |
Record name | Guanidine, N,N′-diphenyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52392-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenylguanidinium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24245-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidine, N,N'-diphenyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024245270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanidine, N,N'-diphenyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-diphenylguanidine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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